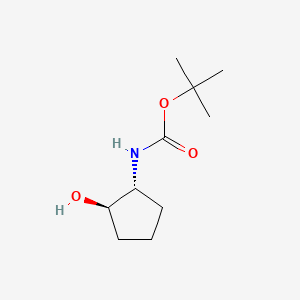

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Descripción general

Descripción

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: is a chemical compound with the molecular formula C11H21NO3. It is a derivative of carbamate, featuring a tert-butyl group attached to the nitrogen atom and a hydroxycyclopentyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method is the reaction of tert-butyl carbamate with (1R,2R)-2-hydroxycyclopentyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification steps may include crystallization or chromatography to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reagents and conditions used.

Substitution: Substitution reactions can occur at the carbamate nitrogen or the cyclopentyl ring, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of cyclopentylamines or cyclopentanol derivatives.

Substitution: Formation of N-substituted carbamates or substituted cyclopentyl derivatives.

Aplicaciones Científicas De Investigación

Organic Chemistry

Protecting Group for Amines:

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate serves as an effective protecting group for amines during organic synthesis. The carbamate group can be easily removed under mild acidic conditions, allowing for the selective deprotection of amines without affecting other functional groups.

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. In vitro studies revealed significant inhibition at concentrations as low as 10 µM, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

- Neuroprotective Effects : Studies suggest that it may protect against neurotoxicity induced by amyloid-beta peptides. Treatment with this compound improved cell viability by approximately 20% in astrocytes exposed to amyloid-beta-induced stress conditions.

- Antioxidant Properties : The compound has demonstrated the ability to reduce oxidative stress markers in cell cultures, suggesting potential applications in mitigating oxidative damage associated with various diseases.

Pharmacological Studies

Case Study Highlights:

- Anti-inflammatory Activity : In animal models, related compounds have shown promising anti-inflammatory effects, with inhibition percentages ranging from 39% to 54% compared to standard medications like indomethacin.

- Neuroprotection Against Amyloid Beta : Research indicates that derivatives of this compound can inhibit amyloid beta aggregation and protect neuronal cells from Aβ-induced toxicity.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| Cis-tert-butyl((2-hydroxycyclopentyl)methyl)carbamate | Similar carbamate structure | Different stereochemistry | Varied biological activity due to stereoisomerism |

| tert-butyl N-{[(1R,2S)-2-hydroxycyclopentyl]methyl}carbamate | Similar functional groups | Distinct pharmacological properties | Potential enzyme modulation |

| tert-butyl N-{[(1S,2S)-2-hydroxycyclopentyl]methyl}carbamate | Variation in stereochemistry | Investigated for different therapeutic potentials | Unique interactions affecting biological pathways |

Mecanismo De Acción

The mechanism of action of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The hydroxycyclopentyl group may enhance the binding affinity and specificity of the compound towards its targets.

Comparación Con Compuestos Similares

- tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

- tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate

- tert-Butyl ((1R,2R)-2-hydroxycyclobutyl)carbamate

Comparison:

- tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate has a cyclohexyl ring instead of a cyclopentyl ring, which may affect its steric properties and reactivity.

- tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate features a hydroxymethyl group, which can influence its solubility and chemical behavior.

- tert-Butyl ((1R,2R)-2-hydroxycyclobutyl)carbamate has a smaller cyclobutyl ring, potentially leading to different conformational and steric effects.

The uniqueness of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate lies in its specific ring size and functional groups, which confer distinct reactivity and applications compared to its analogs.

Actividad Biológica

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its structural features, including a tert-butyl group and a hydroxycyclopentyl moiety, which contribute to its interaction with various biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 185.26 g/mol. The presence of the hydroxyl group enhances hydrogen bonding capabilities, influencing solubility and reactivity in biological contexts.

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₁₉N₁O₃ |

| Molecular Weight | 185.26 g/mol |

| Functional Groups | Carbamate, Hydroxyl |

| Solubility | Soluble in polar solvents |

The biological activity of this compound can be attributed to its ability to interact with various biomolecules such as enzymes and receptors. The compound may function through several mechanisms:

- Enzyme Interaction : It has been shown to interact with metabolic enzymes, potentially acting as an inhibitor or activator. These interactions can involve both covalent and non-covalent bonding.

- Cell Signaling Modulation : The compound can influence cell signaling pathways, affecting gene expression and cellular metabolism.

- Potential Therapeutic Applications : Its structural characteristics make it a candidate for developing prodrugs or enzyme inhibitors in medicinal chemistry.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

-

Cell Viability : In studies involving astrocyte cells treated with amyloid beta (Aβ) peptides, the compound showed moderate protective effects against Aβ-induced cytotoxicity. It reduced the production of pro-inflammatory cytokines such as TNF-α, indicating a potential role in neuroprotection.

"The compound possesses a moderate protective effect in astrocytes against Aβ 1-42 due to a reduction in TNF-α and free radicals" .

- Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes involved in metabolic pathways. Specific studies suggest that it may act as an inhibitor of acetylcholinesterase, which is relevant for conditions like Alzheimer's disease.

In Vivo Studies

In vivo assessments have also been conducted to evaluate the efficacy of this compound:

- Animal Models : In rodent models, the compound was tested for its effects on cognitive function and behavior following scopolamine administration. Although no significant effects were observed compared to standard treatments like galantamine, these studies highlight the need for further exploration of its bioavailability and mechanism of action within the central nervous system .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of carbamate derivatives similar to this compound:

- Adenosine Receptor Agonists : Research indicates that modifications to the cyclopentyl structure can significantly alter binding affinity and selectivity at adenosine receptors, which are implicated in various physiological processes .

- Neuroprotective Effects : The compound's ability to modulate neuroinflammation suggests potential therapeutic applications in neurodegenerative diseases .

- Synthetic Pathways : Various synthetic routes have been explored for producing this compound efficiently, enhancing its availability for research purposes .

Propiedades

IUPAC Name |

tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZQRJSADXRRKN-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666925 | |

| Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454170-16-2, 155837-14-2 | |

| Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-trans-N-Boc-2-Aminocyclopentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.